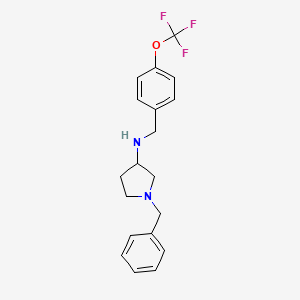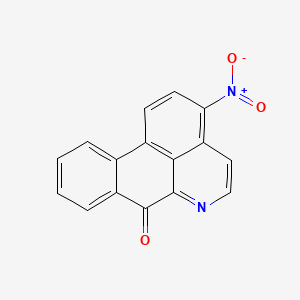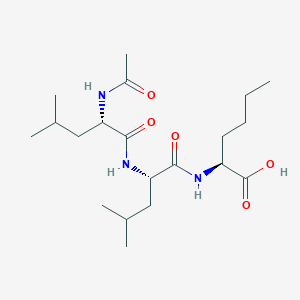
AChE/BChE/BACE-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE/BACE-1-IN-1 is a compound known for its inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. These enzymes are crucial in the development and progression of neurodegenerative disorders such as Alzheimer’s disease. The compound has shown potential in reducing amyloid beta peptide formation and aggregation, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE/BACE-1-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. For instance, piperazine-substituted chalcones have been explored as a class of inhibitors for these enzymes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
AChE/BChE/BACE-1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs with potentially enhanced inhibitory activity.
Applications De Recherche Scientifique
AChE/BChE/BACE-1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and protein interactions in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit key enzymes involved in amyloid beta peptide formation
Mécanisme D'action
AChE/BChE/BACE-1-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. This binding inhibits the enzymatic activity, reducing the formation and aggregation of amyloid beta peptides. The compound’s molecular targets include the choline-binding pocket in acetylcholinesterase and butyrylcholinesterase, as well as the catalytic residues in beta-site amyloid precursor protein cleaving enzyme 1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-substituted chalcones: These compounds also inhibit acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1, but with varying degrees of potency.
Fish roe-derived peptides: Identified as potent inhibitors of these enzymes, showing potential as neurotherapeutic agents.
Phenolic compounds from Andrographis paniculata: Investigated for their binding affinity to the target enzymes and potential anti-amyloid beta activity.
Uniqueness
AChE/BChE/BACE-1-IN-1 is unique due to its dual inhibitory activity on acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1, making it a promising candidate for multi-target therapeutic approaches in treating neurodegenerative diseases .
Propriétés
Formule moléculaire |
C19H21F3N2O |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-benzyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-8-6-15(7-9-18)12-23-17-10-11-24(14-17)13-16-4-2-1-3-5-16/h1-9,17,23H,10-14H2 |
Clé InChI |
RLLGGQDQUFVCQL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1NCC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)










![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
